molecular formula C12H14N2O4 B12588763 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 651315-51-4

3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12588763
CAS No.: 651315-51-4
M. Wt: 250.25 g/mol
InChI Key: MNHKAPGSFZNIBB-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family This compound is characterized by the presence of a hydroxypropyl group at the third position and a nitro group at the sixth position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a quinolinone precursor followed by the introduction of the hydroxypropyl group through a substitution reaction. The reaction conditions often require the use of strong acids for nitration and bases for the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may require the use of alkyl halides and strong bases like sodium hydride.

Major Products

    Oxidation: Formation of 3-(3-Oxopropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 3-(3-Hydroxypropyl)-6-amino-3,4-dihydroquinolin-2(1H)-one.

    Substitution: Formation of various substituted quinolinone derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. Its combination of a hydroxypropyl group and a nitro group makes it a versatile compound for various applications.

Properties

CAS No.

651315-51-4

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

3-(3-hydroxypropyl)-6-nitro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O4/c15-5-1-2-8-6-9-7-10(14(17)18)3-4-11(9)13-12(8)16/h3-4,7-8,15H,1-2,5-6H2,(H,13,16)

InChI Key

MNHKAPGSFZNIBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])CCCO

Origin of Product

United States

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